molecular formula C7H5BrFNO2 B595276 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene CAS No. 1286734-82-4

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene

Cat. No. B595276
CAS RN: 1286734-82-4
M. Wt: 234.024
InChI Key: PZZUMDDGTJMPQD-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is a chemical compound used in the synthesis of anti-inflammatory agents . It is also used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .


Synthesis Analysis

This compound undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It may also be used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol and 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 .


Chemical Reactions Analysis

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It also undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.02 . It has a predicted boiling point of 236.2±35.0 °C at 760 mmHg . The predicted density is 1.7±0.1 g/cm3 . It is a white to yellow solid or liquid .

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene serves as a key intermediate in various chemical synthesis processes due to its unique structural and electronic properties. Its reactivity is primarily influenced by the presence of bromo, fluoro, and nitro groups, which make it a versatile compound in organic chemistry. For instance, studies have focused on developing practical synthesis methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, which is significant for manufacturing non-steroidal anti-inflammatory and analgesic materials. This compound's synthesis showcases the importance of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene derivatives in the pharmaceutical industry and highlights challenges in synthesis, such as the avoidance of toxic reagents and the development of cost-effective processes (Qiu et al., 2009).

Environmental and Safety Considerations

Research also touches on the environmental impact and safety considerations of brominated compounds, including derivatives of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene. For example, studies on novel brominated flame retardants (NBFRs) emphasize the need for more research on their occurrence, environmental fate, and toxicity. These studies indicate that while brominated compounds are essential for various applications, including as flame retardants, their potential environmental and health impacts warrant careful consideration and management (Zuiderveen et al., 2020).

Applications in Nanotechnology

The application of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene derivatives extends into nanotechnology, particularly in the creation of nanostructured materials for sensing applications. Research into nanostructured luminescent micelles, for example, demonstrates how derivatives can be incorporated into molecular scaffolds for sensing nitroaromatic and nitramine explosives. This showcases the compound's role in developing advanced materials for security, forensic applications, and potentially in bioimaging and drug delivery systems (Paria et al., 2022).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and STOT RE 2 . The precautionary statements include P264, P270, P301+P312, P302+P352+P312, P304+P340+P311, and P314 .

properties

IUPAC Name

1-bromo-4-fluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZUMDDGTJMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262560
Record name Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286734-82-4
Record name Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-fluoro-2-nitrotoluene
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